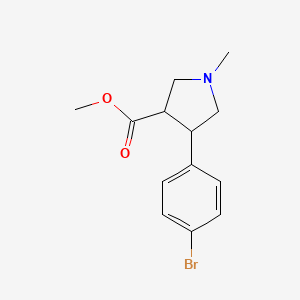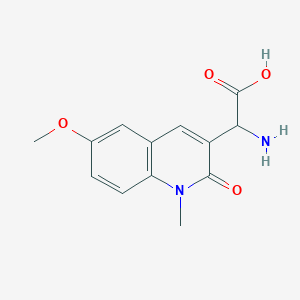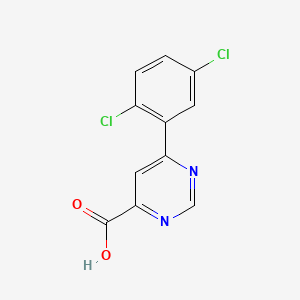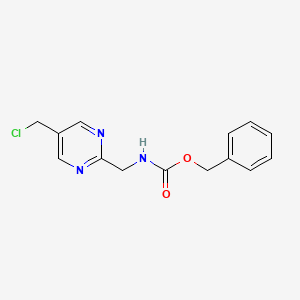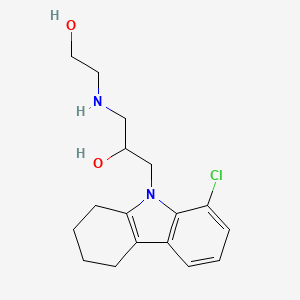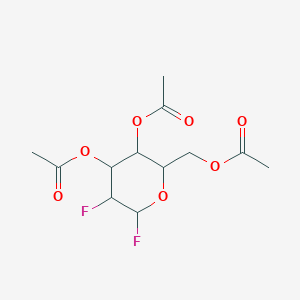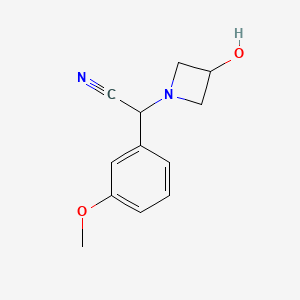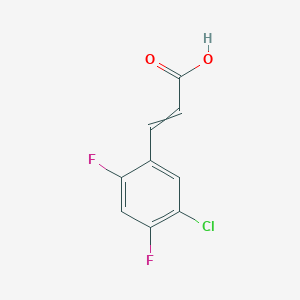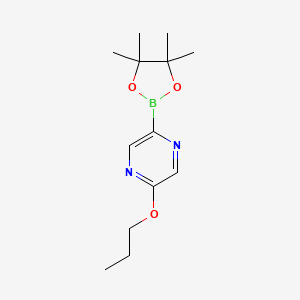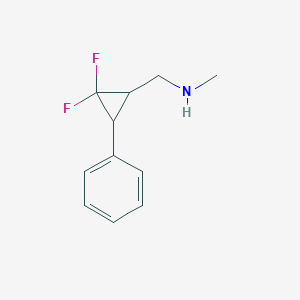
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is a compound that belongs to the class of difluorocyclopropane derivativesThe presence of fluorine atoms in the cyclopropane ring significantly influences the compound’s reactivity and stability, making it an interesting subject for scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine typically involves the cyclopropanation of suitable precursors. One common method is the thermal vinylcyclopropane rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate at 100°C, resulting in the formation of the difluorinated cyclopentene . This reaction highlights the importance of temperature control and the use of specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in sufficient yield and purity for further applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated cyclopropyl ketones, while reduction can produce difluorinated cyclopropyl alcohols .
Aplicaciones Científicas De Investigación
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the cyclopropane ring can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,1-difluorocyclopropane derivatives: These compounds share the difluorocyclopropane ring structure and exhibit similar chemical properties.
Fluorinated cyclopropanes: Compounds with fluorine atoms in the cyclopropane ring, which influence their reactivity and stability.
Uniqueness
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a methylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H13F2N |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H13F2N/c1-14-7-9-10(11(9,12)13)8-5-3-2-4-6-8/h2-6,9-10,14H,7H2,1H3 |
Clave InChI |
OJUKIYGJSHDCCQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1C(C1(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
